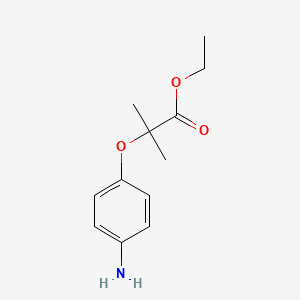

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate

Übersicht

Beschreibung

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is an organic compound . It is a building synthon for novel dual hypoglycemic agents .

Synthesis Analysis

This compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .Molecular Structure Analysis

The structure of Ethyl 2-(4-aminophenoxy)-2-methylpropanoate was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .Chemical Reactions Analysis

The synthesis of Ethyl 2-(4-aminophenoxy)-2-methylpropanoate involves alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity .Wissenschaftliche Forschungsanwendungen

Potential Bioactivity as Analgesic and Antidyslipidemic Agent

Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound closely related to Ethyl 2-(4-aminophenoxy)-2-methylpropanoate, has been synthesized and characterized, showing potential bioactivity as an analgesic and antidyslipidemic agent. This compound was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate and characterized using various techniques including NMR spectroscopy and X-ray diffraction. Preliminary in silico screening suggested its potential for anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011).

Chemical Transformations and Reactions

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is versatile in chemical reactions. For instance, when treated with thiophenol or sodium (or lithium) ethoxide in ethanol, it transforms into ethyl 2-aminopropenoate with specific substituents. This reactivity opens up possibilities for various chemical syntheses and applications in organic chemistry (Kakimoto et al., 1982).

Role in Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with potential applications. For example, its role in the synthesis of tetrahydropyridines via phosphine-catalyzed annulation demonstrates its utility in creating functionally diverse molecules (Zhu et al., 2003).

Applications in Pharmacological Research

In pharmacological research, ethyl 2-(4-aminophenoxy)-2-methylpropanoate derivatives have been studied for their potential as β3-adrenoceptor agonists, particularly in the context of treating preterm labor. This highlights its significance in developing new therapeutic agents (Croci et al., 2007).

Conformational Studies and Crystal Structures

The compound has been subject to conformational studies and crystal structure analysis, providing insights into its chemical behavior and interactions. These studies are crucial for understanding its potential applications in various fields, including material science and drug design (Zhang et al., 2011).

Wirkmechanismus

Target of Action

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is a building synthon for novel dual hypoglycemic agents . The primary targets of this compound are Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . GK plays a key role in the regulation of carbohydrate metabolism, while PPARγ is involved in the regulation of fatty acid storage and glucose metabolism .

Mode of Action

It is known that the compound interacts with its targets (gk and pparγ) to exert its hypoglycemic effects . The interaction with these targets may result in changes in glucose and lipid metabolism, leading to a decrease in blood glucose levels .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(4-aminophenoxy)-2-methylpropanoate are primarily those involved in glucose and lipid metabolism . By acting on GK and PPARγ, the compound can influence the glycolysis pathway and lipid metabolism pathway, respectively . The downstream effects of these interactions can lead to improved insulin sensitivity and reduced blood glucose levels .

Result of Action

The molecular and cellular effects of Ethyl 2-(4-aminophenoxy)-2-methylpropanoate’s action are likely to include increased insulin sensitivity and decreased blood glucose levels . These effects are due to the compound’s interaction with GK and PPARγ, which play crucial roles in glucose and lipid metabolism .

Eigenschaften

IUPAC Name |

ethyl 2-(4-aminophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDFMMOVVFVLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)

![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)

![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)

![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2812355.png)

![5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2812362.png)